2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Description
2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a bromophenoxy group, a pyrimidinyl group, and a piperazino group
Properties
IUPAC Name |
2-(2-bromophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-13(24-15-6-3-2-5-14(15)18)16(23)21-9-11-22(12-10-21)17-19-7-4-8-20-17/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZGSCLHEUVZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of the bromophenoxy and pyrimidinyl intermediates. The bromophenoxy group can be synthesized through the bromination of phenol, followed by etherification with an appropriate alkyl halide. The pyrimidinyl group can be synthesized through the condensation of suitable amines with pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyrimidinyl group can be reduced under specific conditions to yield different amine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The pyrimidinyl group can bind to nucleic acids, affecting gene expression and protein synthesis. The piperazino group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydropyran: A compound with a similar bromophenoxy group but different structural features.
2-Phenylsulphonylpyrimidine: A pyrimidine derivative with sulphonyl substitution, exhibiting different reactivity and applications.
Uniqueness
2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of bromophenoxy, pyrimidinyl, and piperazino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
